molecular formula C77H120N18O26S B3026338 alpha-ENDORPHIN CAS No. 59004-96-5

alpha-ENDORPHIN

Cat. No.: B3026338
CAS No.: 59004-96-5
M. Wt: 1745.9 g/mol
InChI Key: NXSIJWJXMWBCBX-NWKQFZAZSA-N
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Description

Alpha-endorphin is a 16-amino acid neuropeptide (molecular formula: C₇₇H₁₂₀N₁₈O₂₆S; molecular weight: 1745.9 g/mol) derived from the cleavage of β-lipotropin, which itself originates from the precursor protein proopiomelanocortin (POMC) . Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr (single-letter code: YGGFMTSEKSQTPLVT) . This compound binds to opioid receptors, particularly the μ- and δ-subtypes, exerting analgesic and mood-modulating effects akin to endogenous morphine-like substances . Despite its known receptor interactions, its precise physiological roles—such as immune regulation, stress response, and behavioral modulation—remain under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-endorphin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound typically involves recombinant DNA technology. This method includes:

    Insertion of the gene encoding this compound: into a suitable expression vector.

    Transformation of the vector: into a host organism, such as Escherichia coli or yeast.

    Cultivation of the host organism: under conditions that promote the expression of the this compound gene.

    Purification: of the expressed peptide using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Structural Characteristics of α-Endorphin

α-Endorphin (H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-OH) shares its N-terminal sequence with β- and γ-endorphins . Key features include:

Property Value
Molecular FormulaC₇₇H₁₂₀N₁₈O₂₆S
Molecular Weight1745.95 g/mol
Sequence Position (β-LPH)Residues 61–76
Methionine Position5 (susceptible to oxidation)

Post-Translational Modifications (PTMs)

α-Endorphin undergoes enzymatic PTMs that modulate its activity:

Modification Enzyme Effect Reference
N-terminal acetylationAcetyltransferaseReduces opioid receptor affinity
C-terminal truncationCarboxypeptidase EGenerates γ-endorphin (residues 1–17)

Oxidative Degradation Pathways

The methionine residue at position 5 is oxidation-prone under oxidative stress :

Reaction :

Met5ROSMethionine sulfoxide sulfone\text{Met}^{5}\xrightarrow{\text{ROS}}\text{Methionine sulfoxide sulfone}

  • Consequence : Alters receptor binding and biological activity .

  • Protective Measures : Antioxidants (e.g., glutathione) mitigate oxidation .

Stability and Storage Conditions

  • Solubility : >174.5 mg/mL in DMSO .

  • Storage : Stable at -20°C in lyophilized form; reconstituted solutions degrade within 24 hr at 37°C .

Scientific Research Applications

Pain Management

Alpha-endorphin has been studied for its analgesic properties. Research indicates that it can modulate pain responses by interacting with opioid receptors in the central nervous system.

  • Case Study: Analgesic Effects
    A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management. The peptide was shown to enhance the analgesic effects of other opioids like morphine while reducing their side effects .

Immune Response Modulation

This compound has been found to influence immune system functions, particularly in how lymphocytes respond to antigens.

  • Case Study: Antibody Response Inhibition
    Research revealed that this compound can inhibit the primary antibody response to ovalbumin in human blood lymphocytes. This effect occurs at both T cell and B cell levels, indicating its potential role in regulating immune responses during infections or autoimmune diseases .

Neurological Disorders

The neuroprotective effects of this compound have been investigated in various neurological conditions.

  • Case Study: Stroke and Neuroprotection
    In a model of permanent middle cerebral artery occlusion, this compound significantly reduced infarct size and improved neurological outcomes. This suggests that it may have therapeutic applications in stroke management by protecting neural tissues from ischemic damage .

Comparative Analysis of this compound Applications

Application AreaMechanism of ActionResearch Findings
Pain ManagementInteracts with opioid receptorsEnhances analgesic effects of opioids; reduces side effects
Immune ResponseInhibits antibody production in lymphocytesBlocks IgM-PFC response; affects T and B cell activity
Neurological DisordersProvides neuroprotection during ischemiaReduces infarct size in stroke models; improves recovery

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Endorphin Compounds

The endorphin family comprises four primary members: alpha-, beta-, gamma-, and sigma-endorphins. Below is a detailed comparison of their structural, functional, and pharmacological properties.

Structural and Molecular Properties

Property Alpha-Endorphin Beta-Endorphin Gamma-Endorphin Sigma-Endorphin
Amino Acid Length 16 residues 31 residues 17 residues 27 residues
Molecular Weight 1745.9 g/mol 3465.0 g/mol ~1830 g/mol* ~3000 g/mol*
Precursor Origin β-Lipotropin (61-76) β-Lipotropin (61-91) β-Endorphin cleavage Not fully elucidated
CAS Number 59004-96-5 61214-51-5 63779-79-5 N/A
Key Sequence YGGFMTSEKSQTPLVT YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE YGGFMTSEKSQTPLVTL Unknown

Note: Molecular weights for gamma- and sigma-endorphins are estimated based on residue counts .

Functional and Pharmacological Differences

This compound

  • Analgesic Potency : Moderate, with shorter duration compared to beta-endorphin due to rapid enzymatic degradation .
  • Receptor Affinity : Binds μ- and δ-opioid receptors, but with lower affinity than beta-endorphin .
  • Biological Roles : Implicated in immune modulation (e.g., cytokine release regulation) and transient stress relief . Detection in biological samples (e.g., serum, plasma) is feasible via ELISA kits with a sensitivity of 5.35 pg/ml .

Beta-Endorphin

  • Analgesic Potency : Most potent and long-lasting among endorphins; 18–33 times more effective than morphine in animal models .
  • Receptor Affinity : High affinity for μ-opioid receptors; also interacts with δ- and κ-subtypes .
  • Biological Roles : Central to pain suppression, stress adaptation (via hypothalamic-pituitary-adrenal axis), and reward mechanisms . Elevated levels correlate with exercise-induced euphoria ("runner’s high") .

Gamma-Endorphin

  • Analgesic Potency : Weak or negligible due to truncated structure .

Sigma-Endorphin

Clinical and Research Relevance

  • This compound: Limited clinical applications due to instability, but research tools like the GENLISA ELISA kit (detection range: 12.35–1,000 pg/ml) facilitate biomarker studies in neuropsychiatric disorders .
  • Gamma/Sigma-Endorphins : Primarily of academic interest due to unclear physiological roles .

Research Findings and Challenges

  • Structural Stability : this compound’s short half-life (<i>in vivo</i>) limits therapeutic utility compared to beta-endorphin, which benefits from extended stability .
  • Receptor Specificity : Beta-endorphin’s broader receptor engagement underpins its superior efficacy in pain management .
  • Knowledge Gaps: this compound’s immune interactions and gamma/sigma-endorphin functionalities require further mechanistic studies .

Biological Activity

Alpha-endorphin is a naturally occurring opioid peptide that plays a significant role in the regulation of pain, mood, and various physiological processes. Composed of 16 amino acids, its sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. It is derived from the pro-opiomelanocortin (POMC) precursor, which also gives rise to other endorphins such as beta-endorphin and gamma-endorphin. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and implications in various conditions.

This compound functions primarily as an agonist at opioid receptors , particularly the mu-opioid receptors. This interaction triggers a cascade of biochemical events that lead to analgesic effects and modulation of neurotransmitter release.

Opioid Receptor Interaction

  • Mu-receptors : this compound exhibits a high binding affinity for mu-opioid receptors, which are widely distributed in the central and peripheral nervous systems. Activation of these receptors inhibits the release of substance P, a key neurotransmitter involved in pain transmission, thereby producing analgesia .
  • Central Nervous System (CNS) Effects : In the CNS, this compound can modulate the release of gamma-aminobutyric acid (GABA), leading to increased dopaminergic activity. This effect may contribute to feelings of euphoria and reward, similar to the effects produced by psychostimulant drugs .

Comparative Activity with Other Endorphins

This compound shares structural similarities with beta-endorphin and gamma-endorphin but exhibits distinct biological activities. While beta-endorphin is more extensively studied, this compound has been found to delay avoidance behaviors in animal models, suggesting a potential role in anxiety and stress responses .

Pain Modulation

Research indicates that this compound can significantly influence pain perception. Its analgesic properties are mediated through its action on opioid receptors, similar to morphine but with potentially fewer side effects .

Impact on Mood and Behavior

This compound's interaction with opioid receptors also implicates it in mood regulation. Studies suggest that alterations in this compound levels may be associated with mood disorders and stress responses .

Appetite Regulation

Recent studies have shown that this compound may antagonize the effects of other peptides involved in appetite regulation, such as alpha-melanocyte-stimulating hormone (α-MSH). This interaction suggests a complex role in energy homeostasis and feeding behavior .

Case Study 1: Chronic Pain Conditions

A study involving patients with chronic neuropathic pain revealed low levels of beta-endorphins in cerebrospinal fluid (CSF), which correlated with heightened pain perception. Although this study focused on beta-endorphins, it highlights the importance of endorphins in pain modulation and suggests that similar mechanisms may apply to this compound .

Research Study 2: Food Intake Regulation

In an experimental setting with rats, chronic infusion of beta-endorphins demonstrated significant changes in food intake and body weight. When combined with α-MSH, beta-endorphins altered neuropeptide expression related to appetite control. This interaction indicates that this compound may also play a role in regulating food intake through its effects on other neuropeptides .

Research Study 3: Neurotransmitter Interaction

A comparative analysis showed that this compound's ability to modulate GABA release could enhance dopamine production, suggesting a potential mechanism for its effects on mood and reward pathways. This finding emphasizes the dual role of this compound in both pain relief and mood enhancement .

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways involved in alpha-endorphin synthesis and processing?

this compound is derived from the proteolytic cleavage of proopiomelanocortin (POMC), a precursor protein synthesized in the pituitary gland. The enzymatic processing involves prohormone convertases (e.g., PC1/3 and PC2), which cleave POMC into smaller peptides, including this compound. This pathway is tissue-specific, with the anterior and intermediate pituitary lobes being primary sites of synthesis. Researchers must validate cleavage patterns using techniques like mass spectrometry or Western blotting to confirm peptide identity .

Q. What experimental assays are commonly used to quantify this compound levels in biological samples?

Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are standard methods, relying on antibodies specific to this compound. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is used for purification and quantification, requiring rigorous validation of antibody specificity to avoid cross-reactivity with similar peptides (e.g., beta-endorphin). Sample preparation must include protease inhibitors to prevent degradation, and results should be normalized to total protein content or internal controls .

Q. How does this compound’s physiological role differ from other endorphins, such as beta-endorphin?

While beta-endorphin is well-characterized for its analgesic effects via mu-opioid receptor binding, this compound exhibits milder, context-dependent soothing effects, potentially mediated through delta-opioid receptors or non-opioid pathways. Comparative studies often use receptor antagonists (e.g., naltrindole for delta receptors) in animal models to isolate this compound’s effects. Dose-response curves and behavioral assays (e.g., tail-flick tests) are critical for distinguishing functional overlaps .

Advanced Research Questions

Q. How do researchers address discrepancies in reported physiological effects of this compound across experimental models?

Contradictions often arise from differences in dosage, administration routes (e.g., intracerebroventricular vs. systemic), or model systems (e.g., cell lines vs. transgenic mice). To resolve these, meta-analyses should control for variables like sample size and experimental design. For example, in stress studies, standardized protocols for stressors (e.g., forced swim tests) and consistent sampling intervals improve comparability. Cross-validation with knockout models (e.g., POMC-deficient mice) can clarify peptide-specific effects .

Q. What challenges exist in elucidating this compound’s receptor interactions and signaling mechanisms?

this compound’s low receptor binding affinity and potential cross-talk with beta-endorphin pathways complicate mechanistic studies. Advanced techniques like surface plasmon resonance (SPR) or Förster resonance energy transfer (FRET) are used to quantify receptor-ligand dynamics in real time. Additionally, single-cell RNA sequencing can identify co-expressed receptors in target tissues, guiding hypothesis-driven experiments .

Q. What methodological considerations are critical for longitudinal studies on this compound’s role in chronic stress or addiction?

Longitudinal designs require frequent sampling to account for diurnal fluctuations in peptide levels. Non-invasive methods (e.g., salivary or urinary assays) minimize stress artifacts in animal models. Researchers must also standardize stress induction protocols (e.g., chronic unpredictable stress vs. social defeat) and include sham controls. Data analysis should use mixed-effects models to handle individual variability .

Q. Methodological Guidance

Q. How can researchers ensure reproducibility in this compound purification and characterization?

Detailed protocols for HPLC gradient profiles, column types (e.g., C18 reverse-phase), and buffer compositions must be reported. Peptide identity should be confirmed via tandem mass spectrometry (MS/MS) and compared to synthetic standards. Batch-to-batch variability in antibody-based assays requires periodic revalidation using positive and negative controls .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are suitable for in vitro studies, while longitudinal data may require repeated-measures ANOVA or Bayesian hierarchical models. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Power analyses should be conducted a priori to justify group sizes .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting findings on this compound’s role in immune modulation?

Discrepancies may stem from tissue-specific expression (e.g., lymphoid vs. neural tissues) or species differences (e.g., human vs. rodent immune cells). Systematic reviews should categorize studies by model system and assay type (e.g., cytokine release vs. leukocyte migration). Functional studies using conditional knockout models or tissue-specific promoters can isolate context-dependent effects .

Q. What strategies mitigate bias in meta-analyses of this compound’s behavioral effects?

PRISMA guidelines should be followed to ensure transparent literature screening. Risk of bias tools (e.g., SYRCLE for animal studies) assess blinding, randomization, and outcome reporting. Sensitivity analyses exclude underpowered studies, and funnel plots detect publication bias. Pre-registration of analysis protocols reduces post-hoc data dredging .

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSIJWJXMWBCBX-NWKQFZAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H120N18O26S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name alpha-Endorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alpha-Endorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61512-76-3
Record name alpha-Endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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